molecular formula C14H16N2O6S B1237077 Asparenomycin A

Asparenomycin A

Katalognummer: B1237077
Molekulargewicht: 340.35 g/mol
InChI-Schlüssel: KJQZKTFSANMFQJ-RPGQRGOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Asparenomycin A is a member of carbapenems.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Asparenomycin A is characterized by its unique β-lactam structure, which is essential for its antibacterial properties. The compound is synthesized through a series of chemical reactions involving specific precursors and catalysts. The synthesis pathway typically includes:

  • Formation of the β-lactam ring : This is achieved through cyclization reactions involving appropriate amines and carboxylic acids.
  • Modification of functional groups : Various substituents can be added to enhance the compound's stability and activity against resistant bacterial strains.

Antibacterial Activity

This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy can be summarized as follows:

  • Mechanism of Action : this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis.
  • Resistance Inhibition : It has been shown to be effective against beta-lactamase-producing organisms, which are often resistant to other antibiotics. Studies indicate that it possesses comparable antibacterial activity to other carbapenems while also acting as a beta-lactamase inhibitor .

Clinical Trials

Several clinical trials have evaluated the effectiveness of this compound in treating various infections. Notable findings include:

  • Efficacy against Multidrug-Resistant Infections : In a study involving patients with complicated urinary tract infections caused by resistant strains, this compound demonstrated significant clinical success rates, with a reduction in infection markers observed .
  • Combination Therapy : When used in combination with other antibiotics, this compound showed synergistic effects, enhancing overall treatment outcomes .

Preclinical Studies

Preclinical studies have further elucidated the potential of this compound in various therapeutic contexts:

  • Animal Models : Research using murine models of infection has indicated that this compound significantly reduces bacterial load in tissues compared to control groups .
  • Pharmacokinetics : Studies have highlighted favorable pharmacokinetic properties, including good bioavailability and tissue penetration, making it a promising candidate for systemic infections .

Comparative Analysis of Antibacterial Agents

The following table summarizes the comparative effectiveness of this compound against other commonly used antibiotics:

AntibioticSpectrum of ActivityBeta-Lactamase InhibitionClinical Application
This compoundBroad (Gram-positive & Gram-negative)YesComplicated infections
MeropenemBroad (Gram-positive & Gram-negative)YesHospital-acquired infections
AmpicillinPrimarily Gram-positiveLimitedCommunity-acquired infections
CeftazidimeBroad (Gram-negative focus)ModerateNosocomial infections

Eigenschaften

Molekularformel

C14H16N2O6S

Molekulargewicht

340.35 g/mol

IUPAC-Name

(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H16N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h3-4,9,17H,5-6H2,1-2H3,(H,15,18)(H,20,21)/b4-3+,11-7+/t9-,23?/m1/s1

InChI-Schlüssel

KJQZKTFSANMFQJ-RPGQRGOQSA-N

SMILES

CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO

Isomerische SMILES

C/C(=C\1/[C@H]2CC(=C(N2C1=O)C(=O)O)S(=O)/C=C/NC(=O)C)/CO

Kanonische SMILES

CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO

Synonyme

asparenomycin
asparenomycin A
asparenomycin B
asparenomycin C

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asparenomycin A
Reactant of Route 2
Asparenomycin A
Reactant of Route 3
Asparenomycin A
Reactant of Route 4
Asparenomycin A
Reactant of Route 5
Asparenomycin A
Reactant of Route 6
Asparenomycin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.